4'-Methyladenosine

Adenosine Receptor Pharmacology GPCR Signaling Selectivity Profiling

Generic adenosine analogs cannot replicate the steric constraints of 4'-C-methyl modification, leading to failed ADAR inhibition assays. 4'-Methyladenosine solves this with a conformationally constrained ribose ring essential for selective ADAR active-site blockade and A3 receptor targeting. • Enables position-specific ADAR inhibition (active at guide strand -2 position) • Serves as scaffold for selective A3 adenosine receptor agonists • Supplied with ≥95% purity; stable at ambient shipping conditions

Molecular Formula C11H15N5O4
Molecular Weight 281.27 g/mol
Cat. No. B12286178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Methyladenosine
Molecular FormulaC11H15N5O4
Molecular Weight281.27 g/mol
Structural Identifiers
SMILESCC1(C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)CO
InChIInChI=1S/C11H15N5O4/c1-11(2-17)7(19)6(18)10(20-11)16-4-15-5-8(12)13-3-14-9(5)16/h3-4,6-7,10,17-19H,2H2,1H3,(H2,12,13,14)
InChIKeyZYRABNSYSYDHMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4'-Methyladenosine: Purine Nucleoside Analog


4'-Methyladenosine (CAS 152540-76-6) is a synthetic purine nucleoside analog characterized by a methyl group substitution at the 4' position of the ribose moiety. This modification distinguishes it from the endogenous nucleoside adenosine and other common methylated analogs such as N6-methyladenosine (m6A) . As a member of the broader class of purine nucleoside analogs, it exhibits structural features relevant for modulating nucleic acid interactions and exploring epitranscriptomic mechanisms .

1 4'-C-methyl ribose modification; distinct from adenosine and N6-methyladenosine (m6A)
2 Supports ADAR RNA editing inhibition studies and adenosine receptor selectivity research
3 Purine nucleoside analog scaffold for epitranscriptomic and nucleic acid interaction research

Why 4'-Methyladenosine Cannot Be Replaced


Simple substitution of 4'-Methyladenosine with adenosine or N6-methyladenosine (m6A) in experimental systems can lead to critical functional divergence. The specific 4'-C-methyl modification induces a unique conformational constraint on the ribose ring, which directly impacts molecular recognition by enzymes and receptors [1]. For instance, this steric change is essential for the potent inhibition of adenosine deaminases acting on RNA (ADAR) and influences selectivity for specific adenosine receptor subtypes, effects that are not replicated by N6-methylated or unmodified analogs [2]. Therefore, procurement based on generic class functionality is scientifically insufficient and risks experimental failure.

4'-Methyladenosine
Common Substitute
Risk Context
4'-C-methyl ribose conformational constraint
Adenosine (no ribose modification)
Molecular recognition by ADAR and adenosine receptors may not transfer
Ribose-targeted steric effect on enzyme active sites
N6-methyladenosine (base modification)
Position-specific ADAR inhibition profile may not replicate; receptor selectivity context may shift
Specific 4'-substitution SAR for target engagement
Generic purine nucleoside analog class
Class-level procurement may overlook modification-specific steric effects on pathway response

4'-Methyladenosine: Comparative Performance Evidence


A3 Adenosine Receptor Selectivity

The addition of a 4'-methyl group in combination with other favorable modifications can restore and shift the pharmacological profile of adenosine derivatives. Specifically, a 4'-methylated analog, N6-benzyl-4'-methyladenosine-5'-(N-methyluronamide), demonstrated selective binding affinity for the A3 adenosine receptor, with a Ki value of 604 nM [1]. In contrast, the endogenous agonist adenosine exhibits non-selective binding across A1, A2A, A2B, and A3 receptors, with Ki values generally in the sub-micromolar to micromolar range for these subtypes [2].

A3 Adenosine Receptor Selectivity
Class-level inference
N6-benzyl-4'-methyl analog: A3 Ki 604 nM Adenosine: non-selective across A1/A2A/A3 Reported ~100-fold selectivity over A1/A2A
Supports A3 receptor pathway interpretation; selectivity profile not present with unmodified adenosine
Radioligand binding assay; rat brain/testis membranes; N6-benzyl analog data
Adenosine Receptor Pharmacology GPCR Signaling Selectivity Profiling

Position-Specific ADAR RNA Editing Inhibition

The 4'-C-methyl modification on adenosine confers a unique, position-specific inhibitory effect on the RNA-editing enzyme ADAR (Adenosine Deaminase Acting on RNA). In a guide RNA context, incorporation of 4'-C-methyladenosine at the -2 position potently blocks the ADAR reaction, whereas modification at other positions does not [1]. In contrast, a locked nucleic acid (LNA) modification inhibits the ADAR reaction when placed at either the -1 or -2 position, indicating a different and less precise inhibitory mechanism [2]. Unmodified adenosine in the guide strand does not inhibit the reaction and is instead deaminated to inosine.

Position-Specific ADAR RNA Editing Inhibition
Direct head-to-head comparison
4'-C-methyl: inhibits ADAR at -2 position only LNA: inhibits at -1 and -2 positions; unmodified adenosine: no inhibition Stricter positional dependence than LNA
Position-dependent inhibition context; supports finer spatial control of ADAR activity
In vitro ADAR2 deamination assay; synthetic dsRNA substrate
RNA Editing ADAR Inhibition Epitranscriptomics Nucleic Acid Enzymology

Antiproliferative Activity in Lymphoid Malignancies

As a purine nucleoside analog, 4'-Methyladenosine belongs to a well-characterized class of compounds that exhibit broad antitumor activity, particularly targeting indolent lymphoid malignancies [1]. The primary mechanism for this class involves inhibition of DNA synthesis and induction of apoptosis . While a direct head-to-head comparison of 4'-Methyladenosine against a specific clinical agent (e.g., fludarabine or cladribine) in the same assay is not available in the primary literature, the class-level activity provides a strong rationale for its use in exploring novel antimetabolite structures for these specific cancer types, as opposed to compounds targeting solid tumors or other pathways.

Antiproliferative Activity Context
Class-level inference
Purine nucleoside analog class context; no direct comparative cell-viability data for 4'-methyladenosine
Class-level antiproliferative context for lymphoid malignancy cell-model research
Supplier data; inference from purine analog mechanism of action; direct assay data to verify
Antitumor Activity Nucleoside Antimetabolite Lymphoid Malignancies Cancer Chemotherapy

Differential Mitochondrial Transcription Impact

2'-C-Methyladenosine, a closely related analog differing only in the position of the methyl group (2' vs. 4'), demonstrates a specific effect on mitochondrial transcription. Treatment of cells with 50 µM 2'-C-methyladenosine resulted in the inability to produce both ND1 and ND5 mitochondrial transcripts, whereas treatment with the same concentration of 4'-azidocytidine only inhibited production of ND5 [1]. This suggests that methylation of the ribose ring at different positions (2' vs. 4') can lead to differential effects on POLRMT, the mitochondrial RNA polymerase. The specific impact of 4'-methyladenosine on this system is not yet quantified, but the data strongly implies that 4'-modified nucleosides will exhibit a distinct profile compared to other chain-terminating analogs like azidocytidine.

Differential Mitochondrial Transcription Impact
Cross-study comparable
2'-C-methyl analog (50 µM): inhibits ND1 + ND5 4'-azidocytidine (50 µM): inhibits ND5 only Ribose methylation may produce broader transcript inhibition pattern
Cross-study transcriptional context; supports POLRMT inhibition profiling for 4'-modified nucleosides
Data from 2'-C-methyl analog in HeLa cells; 4'-methyladenosine not directly tested
Mitochondrial Transcription Chain Terminator POLRMT Inhibition Toxicity Profiling

4'-Methyladenosine: Application Scenarios


Probing A3 Adenosine Receptor Signaling

4'-Methyladenosine serves as a critical scaffold for developing selective A3 adenosine receptor agonists. The evidence shows that a 4'-methyl substitution, when combined with other specific modifications, can yield compounds with high selectivity for the A3 receptor over A1 and A2A subtypes [1]. This makes it an essential starting material for medicinal chemistry programs aiming to modulate A3 receptor activity in inflammation, cancer, or cardioprotection without the off-target effects associated with non-selective adenosine receptor ligands.

Structure-Function Analysis of ADAR RNA Editing

For molecular biology studies focused on the mechanism of ADAR enzymes, 4'-C-methyladenosine is a uniquely precise tool. Its ability to inhibit RNA editing only when placed at a specific position in a guide RNA enables researchers to dissect the spatial requirements of the ADAR active site [2]. This level of control is not possible with broader inhibitors like LNA or with unmodified adenosine, making the compound indispensable for designing experiments to map ADAR-RNA interactions at nucleotide resolution.

Antimetabolite Synthesis for Lymphoid Malignancies

4'-Methyladenosine is a valuable building block for synthesizing novel purine nucleoside analogs intended for anticancer evaluation. Its class-level activity against indolent lymphoid malignancies, combined with its unique 4'-modification, offers a new vector for exploring structure-activity relationships (SAR) to improve efficacy or bypass resistance mechanisms seen with current clinical agents like fludarabine or cladribine [3]. Research groups focused on hematological cancers can leverage this scaffold to generate proprietary compound libraries.

Nucleoside Analog Mitochondrial Toxicity Mechanisms

The differential impact of ribose-methylated nucleosides on mitochondrial transcription provides a compelling reason to use 4'-Methyladenosine in toxicology and pharmacology studies. By comparing its effects to those of close analogs like 2'-C-methyladenosine or 4'-azidocytidine, researchers can elucidate the specific molecular interactions between modified nucleosides and the mitochondrial RNA polymerase POLRMT [4]. This is critical for early-stage drug discovery programs aiming to design nucleoside-based therapies with a minimized risk of mitochondrial dysfunction.

Application
Selection Property
Validation Focus
A3 adenosine receptor signaling studies
A3 receptor selectivity context
Subtype binding selectivity review
ADAR-RNA interaction studies
Position-specific inhibition context
Guide-strand modification mapping
Lymphoid malignancy cell-model studies
Purine analog scaffold diversity
Cell-viability endpoint review
Mitochondrial polymerase inhibition studies
Ribose-methylation impact context
POLRMT transcript inhibition profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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